
Ethyl 5-(2,6-dimethylanilino)-1,3-selenazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-(2,6-dimethylanilino)-1,3-selenazole-4-carboxylate is a synthetic organic compound that belongs to the class of selenazole derivatives This compound is characterized by the presence of a selenazole ring, which is a five-membered heterocyclic ring containing selenium
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-(2,6-dimethylanilino)-1,3-selenazole-4-carboxylate typically involves the following steps:
Formation of the Selenazole Ring: The selenazole ring can be synthesized through the cyclization of appropriate precursors, such as selenourea and α-haloketones, under acidic or basic conditions.
Introduction of the 2,6-Dimethylanilino Group: The 2,6-dimethylanilino group can be introduced through nucleophilic substitution reactions, where 2,6-dimethylaniline reacts with an appropriate electrophile, such as an acyl chloride or an alkyl halide.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 5-(2,6-dimethylanilino)-1,3-selenazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The selenazole ring can be oxidized to form selenoxides or selenones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form selenol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The 2,6-dimethylanilino group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically conducted in organic solvents like dichloromethane or acetonitrile.
Reduction: Sodium borohydride, lithium aluminum hydride; typically conducted in solvents like ethanol or tetrahydrofuran.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), sulfonating agents (e.g., sulfuric acid); typically conducted under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Selenoxides, selenones
Reduction: Selenol derivatives
Substitution: Nitrated, halogenated, and sulfonated derivatives of the 2,6-dimethylanilino group
Wissenschaftliche Forschungsanwendungen
Ethyl 5-(2,6-dimethylanilino)-1,3-selenazole-4-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex selenazole derivatives and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Ethyl 5-(2,6-dimethylanilino)-1,3-selenazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Inhibition of Enzymes: The selenazole ring can interact with enzyme active sites, leading to the inhibition of enzyme activity.
Modulation of Signaling Pathways: The compound can modulate cellular signaling pathways, such as those involved in cell proliferation, apoptosis, and oxidative stress.
Binding to DNA/RNA: The compound may bind to nucleic acids, affecting gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Ethyl 5-(2,6-dimethylanilino)-1,3-selenazole-4-carboxylate can be compared with other similar compounds, such as:
Ethyl 5-(2,6-dimethylanilino)-1,3-thiazole-4-carboxylate: Similar structure but contains a sulfur atom instead of selenium.
Ethyl 5-(2,6-dimethylanilino)-1,3-oxazole-4-carboxylate: Similar structure but contains an oxygen atom instead of selenium.
Ethyl 5-(2,6-dimethylanilino)-1,3-imidazole-4-carboxylate: Similar structure but contains a nitrogen atom instead of selenium.
Uniqueness
The presence of the selenium atom in this compound imparts unique chemical and biological properties, such as enhanced reactivity and potential therapeutic benefits, compared to its sulfur, oxygen, and nitrogen analogs.
Eigenschaften
CAS-Nummer |
197856-09-0 |
|---|---|
Molekularformel |
C14H16N2O2Se |
Molekulargewicht |
323.26 g/mol |
IUPAC-Name |
ethyl 5-(2,6-dimethylanilino)-1,3-selenazole-4-carboxylate |
InChI |
InChI=1S/C14H16N2O2Se/c1-4-18-14(17)12-13(19-8-15-12)16-11-9(2)6-5-7-10(11)3/h5-8,16H,4H2,1-3H3 |
InChI-Schlüssel |
NXXXFZCBKNOFEE-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C([Se]C=N1)NC2=C(C=CC=C2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


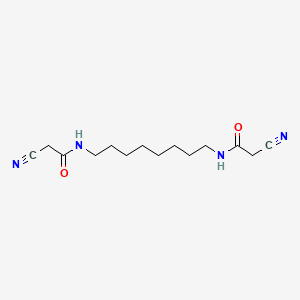
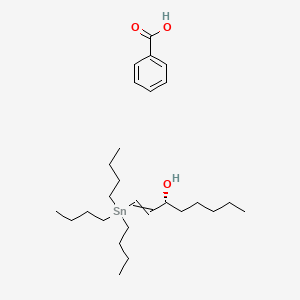
![(4S)-4-[(2,3-Dimethylbutan-2-yl)(dimethyl)silyl]heptan-3-one](/img/structure/B12565314.png)
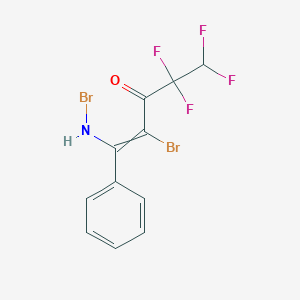
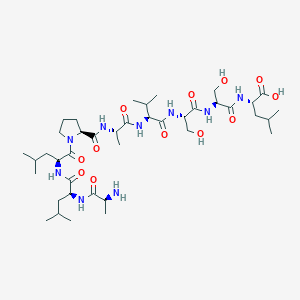
![7-Chloro-4-[(4,6-dimethoxypyrimidin-2-yl)oxy]quinoline](/img/structure/B12565334.png)


![1,3,5-Trimethyl-1H-imidazo[4,5-b]acridine-2,10(3H,5H)-dione](/img/structure/B12565349.png)
![7-[2-(2,4-Dihydroxyphenyl)hydrazinylidene]-8-oxo-7,8-dihydroquinoline-5-sulfonic acid](/img/structure/B12565350.png)

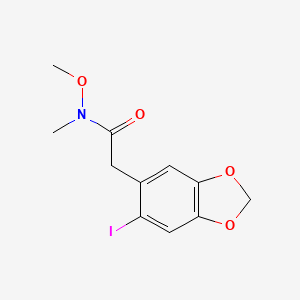
![2-amino-6-benzyl-7-methyl-4-(4-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12565365.png)

